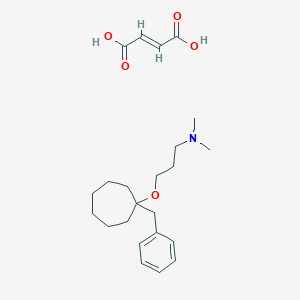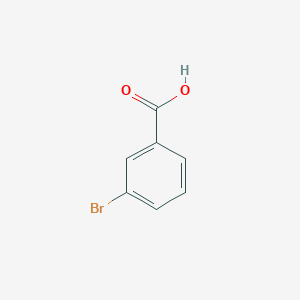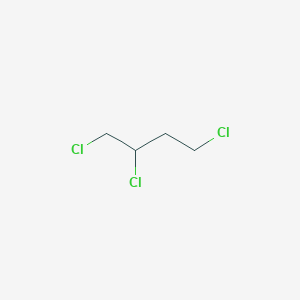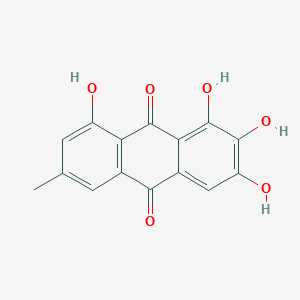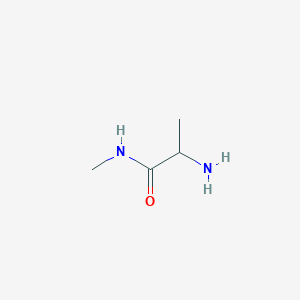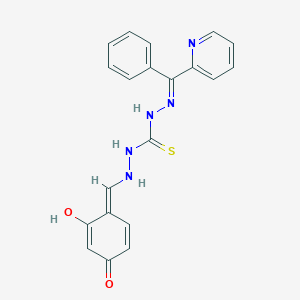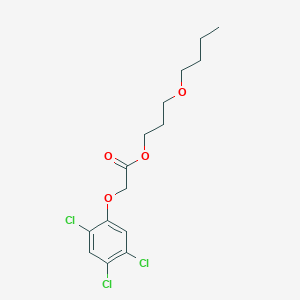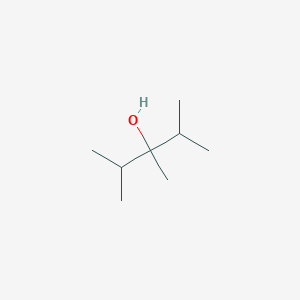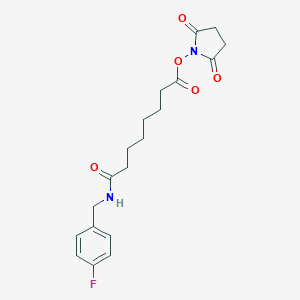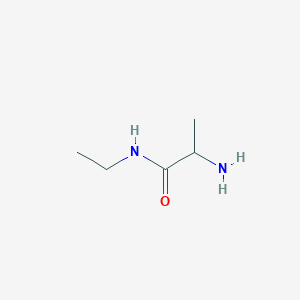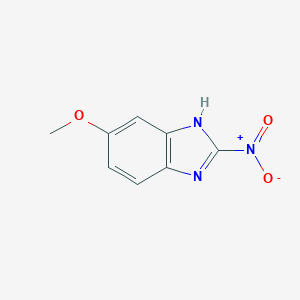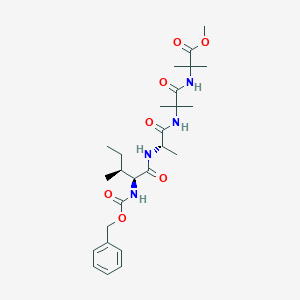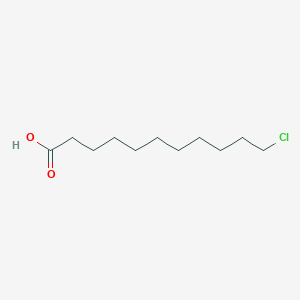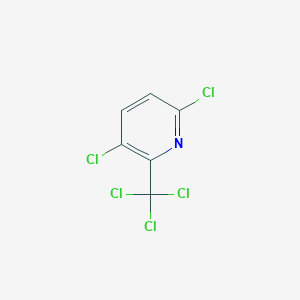
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane, also known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have potential therapeutic applications in several areas.
Mecanismo De Acción
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase activity, which in turn leads to a decrease in cAMP levels. This results in the inhibition of neurotransmitter release, leading to the analgesic effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokines, which leads to the neuroprotective effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane.
Efectos Bioquímicos Y Fisiológicos
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potent activity as an agonist of the cannabinoid receptors. This allows for the study of the downstream signaling events that occur upon receptor activation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several potential therapeutic applications, making it a promising candidate for drug development.
One of the limitations of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potential toxicity. While 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to be relatively safe in animal models, its long-term effects on human health are not yet known. Additionally, the synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane is relatively complex and requires the use of strong acid catalysts, which can be hazardous.
Direcciones Futuras
There are several future directions for the study of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. One area of interest is the development of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane derivatives with improved potency and selectivity for the cannabinoid receptors. Additionally, the potential therapeutic applications of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in cancer treatment and neuroprotection warrant further investigation. Finally, the long-term effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane on human health need to be studied in greater detail.
Métodos De Síntesis
The synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane involves the reaction of 1-(4-cyanophenyl)-2-(1-methylprop-2-enyl)-1,3-dioxolane with paraformaldehyde in the presence of a strong acid catalyst. The reaction mixture is then heated under reflux conditions for several hours, followed by purification using column chromatography. The yield of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane obtained from this method is around 60%.
Aplicaciones Científicas De Investigación
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have potential therapeutic applications in several areas such as pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
135097-63-1 |
|---|---|
Nombre del producto |
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane |
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
4-(4-but-3-en-2-yl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)benzonitrile |
InChI |
InChI=1S/C16H17NO3/c1-3-12(2)15-9-18-16(19-10-15,20-11-15)14-6-4-13(8-17)5-7-14/h3-7,12H,1,9-11H2,2H3 |
Clave InChI |
JKNOWKAKZIKOMS-UHFFFAOYSA-N |
SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
SMILES canónico |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
Sinónimos |
1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane 1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-TBO cyano-TBO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



